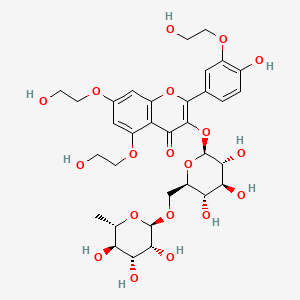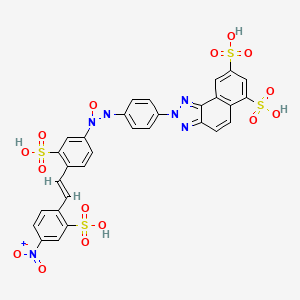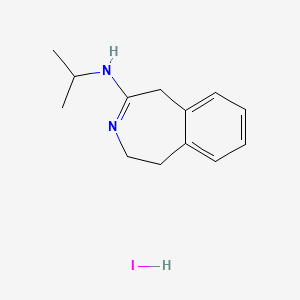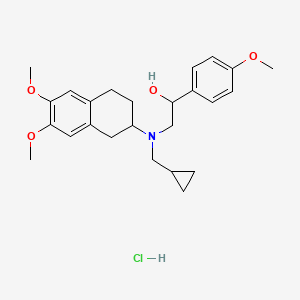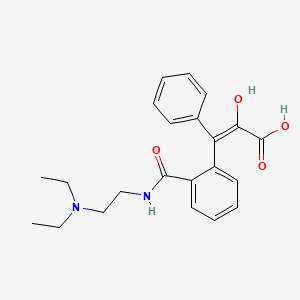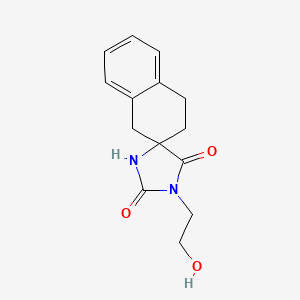
3',4'-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes both imidazolidine and naphthalene moieties, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions could lead to the formation of simpler derivatives.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Investigating its biological activity, such as potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spiro-imidazolidine derivatives or naphthalene-based molecules. Examples could be:
- Spiro(imidazolidine-4,2’-naphthalene) derivatives
- Naphthalene-2,5-dione derivatives
Uniqueness
The uniqueness of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
| 111526-26-2 | |
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3'-(2-hydroxyethyl)spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-16-12(18)14(15-13(16)19)6-5-10-3-1-2-4-11(10)9-14/h1-4,17H,5-9H2,(H,15,19) |
InChI Key |
PFMXLIVXAIVNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



